N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide is an organic compound belonging to the class of pyridines. It features a pyridine ring substituted with dimethyl groups at positions 4 and 6, along with an acetamide group linked to a diphenyl moiety. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and material science.
The compound can be synthesized through established organic chemistry methods, utilizing readily available precursors. It is commercially available from chemical suppliers and can be used for research purposes.
N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide is classified as:
The synthesis of N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with diphenylacetic acid chloride. This reaction is usually conducted in the presence of a base such as triethylamine under anhydrous conditions to prevent hydrolysis of the acid chloride.
The molecular structure of N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide can be represented by its molecular formula and characterized by the following structural data:
| Property | Data |
|---|---|
| Molecular Formula | C21H20N2O |
| Molecular Weight | 316.4 g/mol |
| IUPAC Name | N-(4,6-dimethylpyridin-2-yl)-2,2-diphenylacetamide |
| InChI | InChI=1S/C21H20N2O/c1-15-13-16(2)22-19(14-15)23-21(24)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,20H,1-2H3,(H,22,23,24) |
| InChI Key | VEAUSIJIBQBMKK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide can undergo various chemical reactions:
The mechanism of action for N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors and modulate their activity:
The precise molecular targets and pathways are still under investigation but suggest a promising avenue for further research in medicinal chemistry.
The physical properties of N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Not specified |
This compound exhibits typical chemical behavior associated with amides and pyridine derivatives:
N-(4,6-dimethyl-2-pyridinyl)-2,2-diphenylacetamide has several applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7